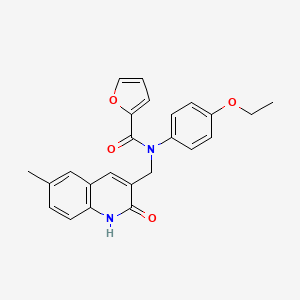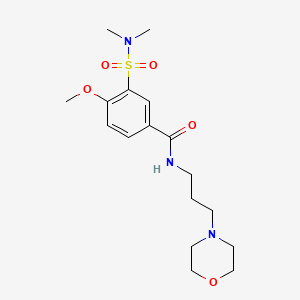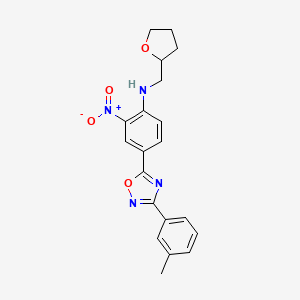![molecular formula C18H26N2O4S B7693380 2-[4-(cyclohexylsulfamoyl)phenoxy]-N-phenylacetamide](/img/structure/B7693380.png)
2-[4-(cyclohexylsulfamoyl)phenoxy]-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[4-(cyclohexylsulfamoyl)phenoxy]-N-phenylacetamide” is a complex organic compound. It contains a phenylacetamide group attached to a phenoxy group, which is further attached to a cyclohexylsulfamoyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The cyclohexylsulfamoyl group would add significant steric bulk, while the phenoxy and phenylacetamide groups would contribute to the compound’s polarity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the phenoxy, cyclohexylsulfamoyl, and phenylacetamide groups would likely make the compound polar and potentially capable of forming hydrogen bonds .Mechanism of Action
The mechanism of action of 2-[4-(cyclohexylsulfamoyl)phenoxy]-N-phenylacetamide A involves its ability to inhibit certain enzymes and proteins in the body. Specifically, this compound A has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This inhibition can lead to decreased tumor growth and increased sensitivity to chemotherapy. Additionally, this compound A has been shown to inhibit the activity of certain enzymes involved in the inflammatory response, which may explain its potential use in the treatment of inflammatory diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound A are complex and varied. As mentioned previously, this compound A has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This inhibition can lead to decreased tumor growth and increased sensitivity to chemotherapy. Additionally, this compound A has been shown to inhibit the activity of certain enzymes involved in the inflammatory response, which may explain its potential use in the treatment of inflammatory diseases. However, the exact biochemical and physiological effects of this compound A are still being studied.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-[4-(cyclohexylsulfamoyl)phenoxy]-N-phenylacetamide A in lab experiments is its potential therapeutic applications. As mentioned previously, this compound A has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This inhibition can lead to decreased tumor growth and increased sensitivity to chemotherapy. Additionally, this compound A has been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and psoriasis. However, one of the limitations of using this compound A in lab experiments is its complex synthesis method, which requires specialized equipment and expertise.
Future Directions
There are several future directions for research involving 2-[4-(cyclohexylsulfamoyl)phenoxy]-N-phenylacetamide A. One area of research involves its potential use in the treatment of cancer. Specifically, researchers are studying the use of this compound A in combination with chemotherapy to increase its effectiveness. Additionally, researchers are studying the use of this compound A in the treatment of inflammatory diseases, such as rheumatoid arthritis and psoriasis. Finally, researchers are studying the potential use of this compound A in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Overall, the potential therapeutic applications of this compound A make it an exciting area of research for the scientific community.
Synthesis Methods
The synthesis of 2-[4-(cyclohexylsulfamoyl)phenoxy]-N-phenylacetamide A involves several steps, including the reaction of 4-bromoanisole with cyclohexylamine to form 4-(cyclohexylamino)phenol. This intermediate is then reacted with chlorosulfonic acid to form 4-(cyclohexylsulfamoyl)phenol. Finally, this compound is reacted with N-phenylacetamide to form this compound A. The synthesis of this compound A is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
2-[4-(cyclohexylsulfamoyl)phenoxy]-N-phenylacetamide A has been extensively studied for its potential therapeutic applications. One of the most promising areas of research involves its ability to inhibit certain enzymes and proteins in the body. For example, this compound A has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This inhibition can lead to decreased tumor growth and increased sensitivity to chemotherapy. Additionally, this compound A has been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and psoriasis.
Properties
IUPAC Name |
N-cyclohexyl-4-(2-oxo-2-pyrrolidin-1-ylethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4S/c21-18(20-12-4-5-13-20)14-24-16-8-10-17(11-9-16)25(22,23)19-15-6-2-1-3-7-15/h8-11,15,19H,1-7,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTJIQLBZDTGMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
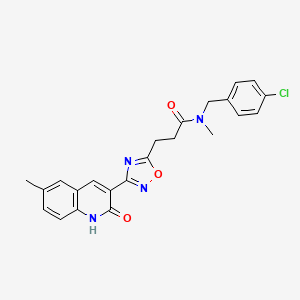
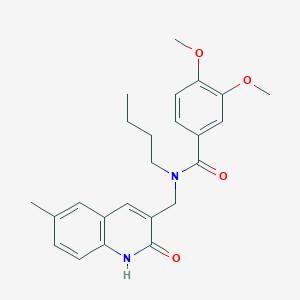
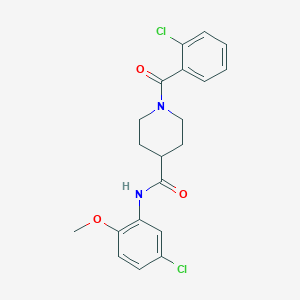


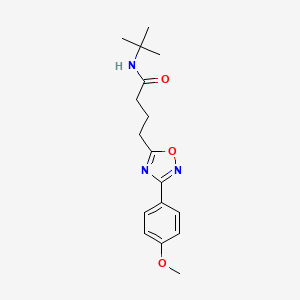
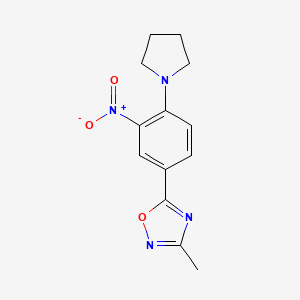
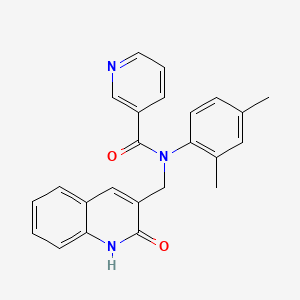

![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(p-tolyloxy)acetamide](/img/structure/B7693375.png)

